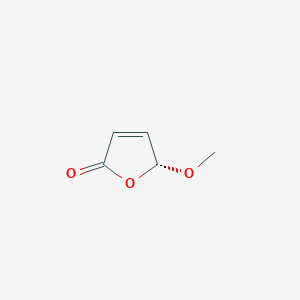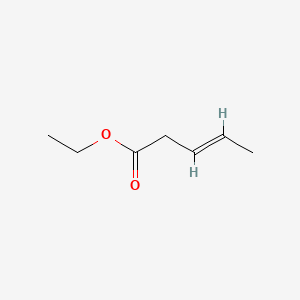
(E)-3-Pentenoic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Pentenoic acid ethyl ester is an organic compound belonging to the ester family. It is characterized by the presence of a double bond in the pentenoic acid moiety, which is in the trans (E) configuration. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-3-Pentenoic acid ethyl ester can be synthesized through the esterification of (E)-3-pentenoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction can be represented as follows:
(E)-3-Pentenoic acid+EthanolH2SO4(E)-3-Pentenoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-Pentenoic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to (E)-3-pentenoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents can convert the ester into different oxidation products, depending on the reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: (E)-3-Pentenoic acid and ethanol.
Reduction: (E)-3-Pentenoic alcohol.
Oxidation: Various oxidation products depending on the specific conditions used.
Applications De Recherche Scientifique
(E)-3-Pentenoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of (E)-3-Pentenoic acid ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, esters can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific pathways and targets depend on the context in which the ester is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with a pleasant fruity aroma, commonly used as a solvent and in the flavor industry.
Methyl butanoate: Another ester with a fruity smell, found in various fruits and used in flavorings and perfumes.
Isopentyl acetate: Known for its banana-like odor, used in flavorings and fragrances.
Uniqueness
(E)-3-Pentenoic acid ethyl ester is unique due to the presence of the double bond in the pentenoic acid moiety, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other simple esters and can lead to different chemical and biological properties.
Propriétés
Numéro CAS |
3724-66-1 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
ethyl (E)-pent-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3,5H,4,6H2,1-2H3/b5-3+ |
Clé InChI |
UMLQAWUDAFCGGS-HWKANZROSA-N |
SMILES isomérique |
CCOC(=O)C/C=C/C |
SMILES canonique |
CCOC(=O)CC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(6R,8R,13aS)-3,11-Bis(1,1-dimethylethyl)-7,8-dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12840518.png)
![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)
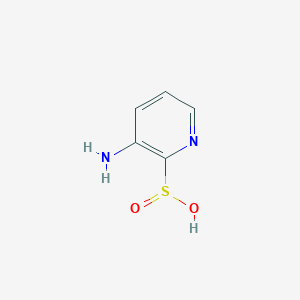
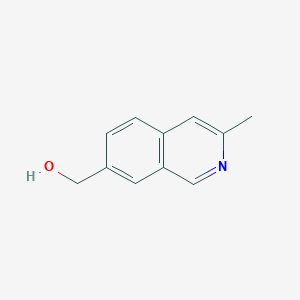
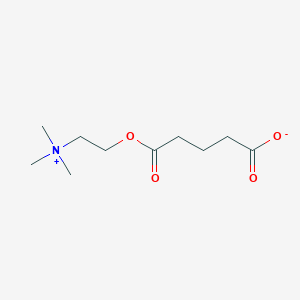
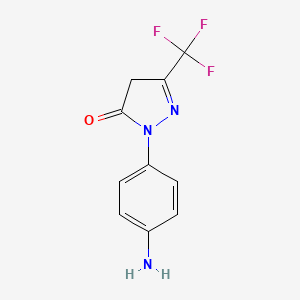
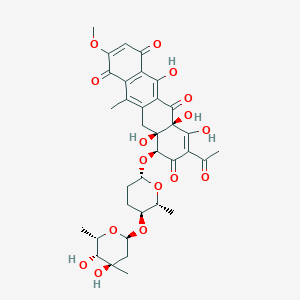
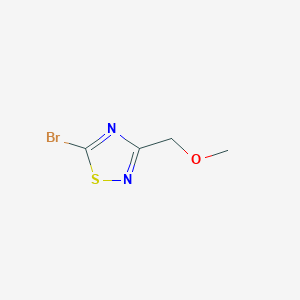
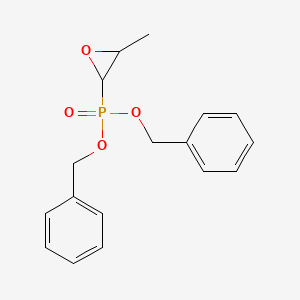
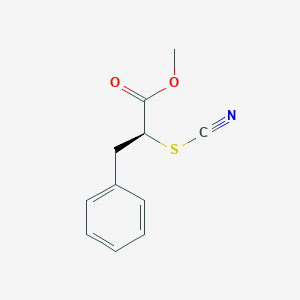
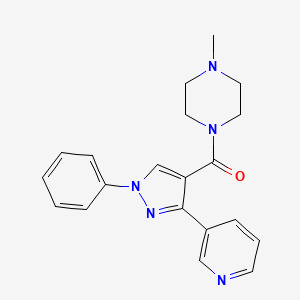
![4-[2-chloroethyl(ethyl)amino]but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B12840608.png)

